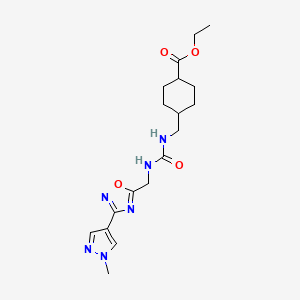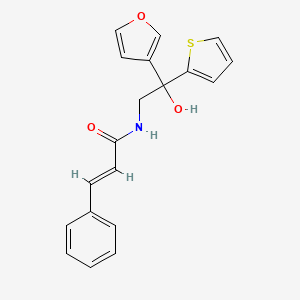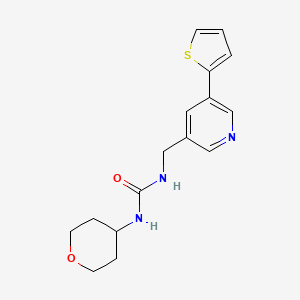![molecular formula C21H19N5O3 B2847592 3-benzyl-7-((3-methoxybenzyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1396762-04-1](/img/structure/B2847592.png)
3-benzyl-7-((3-methoxybenzyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous natural and synthetic pyrimidines are known to exist. They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
Methods were developed for the synthesis of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis
The molecular structure of these compounds involves the cyclization of the acetyl methyl group and the amide carbonyl moiety . In the presence of an activated CH2 group (e.g., PhCH2) in the amide moiety, the cyclization involves this group and the acetyl carbonyl giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives .Chemical Reactions Analysis
The reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by addition of a base affords pyrimidino[4,5-d][1,3]oxazines .Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Chemical Properties
Novel Synthetic Methods : Research has developed novel methods for synthesizing dihydrochromenopyrimidine diones, which are crucial in pharmaceutical chemistry for their antibacterial, fungicidal activity, and potential as neuropeptide S receptor antagonists and antiallergic agents. These compounds are synthesized through various techniques, including high-temperature condensation and three-component condensation processes, highlighting the compound's structural versatility and potential for diverse biological activities (Osyanin et al., 2014).
Solid-State Fluorescence Properties : The study of fluorescent compounds, specifically benzo[4,5]thieno[3,2-d]pyrimidine 5,5-dioxides, reveals significant insights into the solid-state fluorescence properties of such compounds. This research is pivotal for developing novel materials with potential applications in sensing, imaging, and electronic devices (Yokota et al., 2012).
Antithrombotic Applications : Pyrido[4,3-d]pyrimidine-2,4-diones, structurally related to the query compound, have been identified as new antithrombotic compounds with favorable cerebral and peripheral effects. Their synthesis from enamines demonstrates the therapeutic potential of pyrimidine derivatives in cardiovascular diseases (Furrer et al., 1994).
Biological Activities and Therapeutic Potential
Anticancer and Anti-inflammatory Agents : Novel heterocyclic compounds derived from visnaginone and khellinone have shown significant COX-1/COX-2 inhibitory activities, along with analgesic and anti-inflammatory properties. This research underscores the potential of pyrimidine derivatives in developing new therapeutic agents for inflammation and pain management (Abu‐Hashem et al., 2020).
Nonlinear Optical Properties : The exploration of novel styryl dyes, including derivatives of dihydropyrimidine, for their third-order nonlinear optical properties, has revealed promising applications in optical limiting due to two-photon absorption. These findings suggest potential uses in optical materials and devices, highlighting the versatility of pyrimidine derivatives in material science (Shettigar et al., 2009).
Wirkmechanismus
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .
Mode of Action
The compound interacts with CDK2 by fitting into its active site, forming essential hydrogen bonds with the backbone of the protein . This interaction inhibits the enzymatic activity of CDK2, thereby disrupting the normal progression of the cell cycle .
Biochemical Pathways
By inhibiting CDK2, the compound affects the cell cycle, a fundamental biochemical pathway in all living cells . This disruption can lead to cell cycle arrest, preventing cells from dividing and proliferating . This mechanism is particularly relevant in the context of cancer treatment, where uncontrolled cell proliferation is a hallmark of the disease .
Pharmacokinetics
These properties can influence the compound’s bioavailability, determining how much of the drug reaches its target site in the body .
Result of Action
The inhibition of CDK2 by this compound can lead to significant alterations in cell cycle progression, including the induction of apoptosis within cells . Apoptosis, or programmed cell death, is a mechanism that the body uses to eliminate damaged or unnecessary cells . Inducing apoptosis in cancer cells can therefore be an effective strategy for cancer treatment .
Zukünftige Richtungen
Research in the field of pyrimidines is a rapidly growing area of organic synthesis . The construction of molecules containing heterocycles, which are linked directly or via a spacer, as well as fused heterocycles, and the further evaluation of their chemical properties and biological activity are areas of active research .
Eigenschaften
IUPAC Name |
6-benzyl-2-[(3-methoxyphenyl)methylamino]-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c1-29-16-9-5-8-15(10-16)11-22-20-23-12-17-18(24-20)25-21(28)26(19(17)27)13-14-6-3-2-4-7-14/h2-10,12H,11,13H2,1H3,(H2,22,23,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJJYAVSVYHOEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC2=NC=C3C(=N2)NC(=O)N(C3=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Oxo-5-[3-oxo-2-(2-oxo-2-propoxyethyl)-1-piperazinyl]pentanoic acid](/img/structure/B2847515.png)

![3-{[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-1-(thiophen-2-yl)urea](/img/structure/B2847518.png)


![N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}cyclohexanecarboxamide](/img/structure/B2847522.png)
![2-{[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B2847525.png)

![2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid](/img/structure/B2847527.png)


